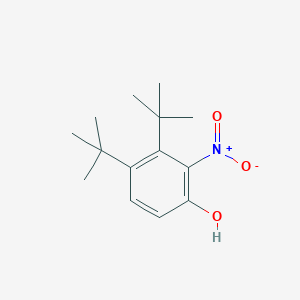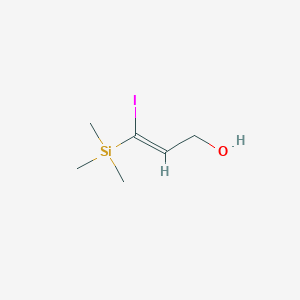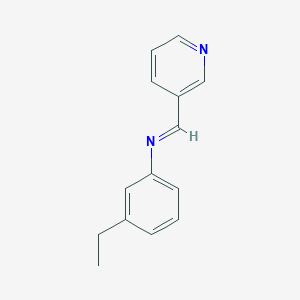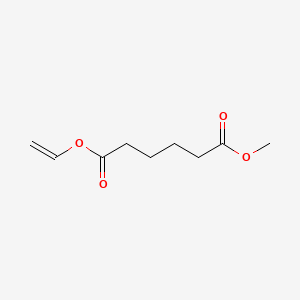
Monooctadecyl oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monooctadecyl oxalate is an organic compound belonging to the class of oxalates, which are esters or salts of oxalic acid. This compound is characterized by the presence of an oxalate group bonded to an octadecyl chain, making it a long-chain ester. Oxalates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monooctadecyl oxalate can be synthesized through the esterification of oxalic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as employing aqueous NaOH solution with relatively non-toxic solvents like tetrahydrofuran (THF) or acetonitrile, has been reported to achieve high yields and purities .
Análisis De Reacciones Químicas
Types of Reactions: Monooctadecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid and octadecanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxalic acid and other oxidation products.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Oxalic acid and octadecanol.
Oxidation: Oxalic acid and other oxidation products.
Substitution: Substituted oxalates with different functional groups.
Aplicaciones Científicas De Investigación
Monooctadecyl oxalate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of monooctadecyl oxalate involves its interaction with various molecular targets and pathways. In biological systems, oxalates are known to chelate metal ions, which can affect cellular processes and enzyme activities . The compound’s long-chain ester structure allows it to interact with lipid membranes, potentially influencing membrane fluidity and permeability .
Comparación Con Compuestos Similares
Monooctadecyl oxalate can be compared with other similar compounds, such as:
Dimethyl oxalate: A simpler ester of oxalic acid with two methyl groups.
Diethyl oxalate: An ester of oxalic acid with two ethyl groups.
Dioctadecyl oxalate: An ester of oxalic acid with two octadecyl groups.
Uniqueness: this compound is unique due to its long-chain octadecyl group, which imparts distinct physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring hydrophobicity and long-chain interactions .
Propiedades
Fórmula molecular |
C20H38O4 |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-octadecoxy-2-oxoacetic acid |
InChI |
InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20(23)19(21)22/h2-18H2,1H3,(H,21,22) |
Clave InChI |
XEVIUPKBMXSALX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)






![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)



